molecular formula C15H12FN3OS2 B4872917 1-(4-fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

1-(4-fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

Cat. No.: B4872917
M. Wt: 333.4 g/mol
InChI Key: BHFBCWDWDHHJRB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a triazole-based compound featuring a 4-fluorophenyl group attached to an ethanone moiety and a 4-methyl-5-(2-thienyl) substituent on the 1,2,4-triazole ring.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS2/c1-19-14(13-3-2-8-21-13)17-18-15(19)22-9-12(20)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFBCWDWDHHJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone typically involves multiple steps, starting with the preparation of the fluorophenyl group and the thienyl group. These groups are then combined through a series of reactions, including nucleophilic substitution and cyclization, to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group and the triazole ring may play crucial roles in binding to biological targets, leading to various biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s key structural motifs include:

  • 4-Fluorophenyl group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
Table 1: Structural Comparison with Analogs
Compound Name R1 (Ethanone) Triazole Substituents Key Features Reference ID
1-(4-Fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone (Target) 4-Fluorophenyl 4-Methyl, 5-(2-thienyl) Fluorine (electron-withdrawing), thienyl (heterocyclic) -
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone Phenyl 4-(4-Methoxyphenyl), 5-phenyl Methoxy (electron-donating), lacks fluorine
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 4-Fluorophenyl 4-Allyl, 5-(2-pyridinyl) Pyridinyl (basic heterocycle), allyl (flexible chain)
1-(2-Chlorophenyl)-2-[[4-[(tetrahydro-2-furanyl)methyl]-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]ethanone 2-Chlorophenyl 4-(Tetrahydrofurfuryl), 5-(2-thienyl) Chlorine (electron-withdrawing), tetrahydrofuran (oxygen-containing cyclic ether)

Key Observations :

  • Fluorine/chlorine substituents on the phenyl ring improve bioavailability and target binding in analogs .
  • Thienyl and pyridinyl groups enhance interactions with biological targets via sulfur or nitrogen atoms .

Key Observations :

  • Cesium carbonate in ethanol improves reaction efficiency compared to sodium ethoxide .
  • Yields for triazole-thioether derivatives typically range from 65% to 82% under optimized conditions.
Table 3: Reported Bioactivities of Analogous Compounds
Compound Bioactivity IC50/EC50 (µM) Reference ID
1-(3-Chlorophenyl)-2-((5-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)ethanone Antibacterial, Antifungal Not specified
N′-(4-Dimethylaminobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide Anticancer (inhibits cell migration) <10 (Panc-1)
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone Antifungal (Candida albicans) 16–32 µg/mL

Key Observations :

  • Chlorophenyl and fluorophenyl derivatives show enhanced antimicrobial activity due to halogen-mediated membrane disruption .
  • Hydrazone-linked triazole derivatives demonstrate selective cytotoxicity against cancer cells .

Physicochemical Properties

Table 4: Physical Properties of Selected Analogs
Compound Melting Point (°C) 1H NMR (δ, ppm) ESI-HRMS (m/z) Reference ID
1-(4-Chlorophenyl)-2-((5-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)ethanone 152–153 7.42 (t, J = 8.0 Hz, Ar-H) 483.1165
2-((4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-1-(4-fluorophenyl)ethanone Not reported 3.47 (s, CH3), 7.42 (m, Ar-H) Not reported

Key Observations :

  • Melting points correlate with substituent polarity; chlorophenyl analogs have higher melting points than methoxy-substituted ones .
  • Thienyl and pyridinyl groups produce distinct NMR signals (e.g., δ 7.42 ppm for thienyl protons) .

Biological Activity

1-(4-fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a fluorophenyl group and a thienyl moiety enhances its pharmacological profile.

Anticancer Activity

Recent studies have shown that derivatives of 1,2,4-triazoles exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably:

  • Mechanism of Action : The triazole ring is believed to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis.
  • Case Study : A compound structurally related to the target compound showed an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies indicate that derivatives of triazoles possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
  • Fungal Activity : The compound has shown fungicidal effects comparable to established antifungal agents .

Anti-inflammatory Properties

Research suggests that the compound may have anti-inflammatory effects:

  • Cytokine Modulation : It has been observed to decrease the levels of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases.
  • Animal Studies : In animal models, similar compounds have reduced inflammation markers significantly after treatment .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AnticancerIC50 = 6.2 μM (HCT-116)DNA synthesis inhibition
AntimicrobialEffective against various strainsDisruption of cell wall synthesis
Anti-inflammatorySignificant reduction in cytokinesCytokine modulation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone

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